1-benzylbenzo[cd]indol-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
1-benzylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C18H13NO/c20-18-15-10-4-8-14-9-5-11-16(17(14)15)19(18)12-13-6-2-1-3-7-13/h1-11H,12H2 |
InChI Key |
WIGKWUCTUWHCFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 1 Benzylbenzo Cd Indol 2 1h One and Its Core Structure
Reactions at the Benzo[cd]indol-2(1H)-one Ring System
The benzo[cd]indol-2(1H)-one core is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the biological activity of the resulting derivatives. Electrophilic substitution reactions, as well as nucleophilic additions, have been successfully employed to functionalize this scaffold.
Key reactions at the benzo[cd]indol-2(1H)-one ring system include nitration, acylation, and the introduction of amino functionalities. For instance, the nitration of the closely related N-ethyl-1,8-naphtholactam has been shown to occur at the 4-position, suggesting a similar reactivity for the 1-benzyl derivative. Furthermore, the synthesis of 6-acetyl and 6-formyl derivatives has been achieved, providing key intermediates for further functionalization. These carbonyl groups can then be transformed into a variety of other functionalities. The reduction of nitro groups to the corresponding amines has also been well-documented, opening pathways to a diverse range of 6-aminobenzo[cd]indol-2(1H)-one derivatives. nih.govresearchgate.net
Table 1: Examples of Reactions at the Benzo[cd]indol-2(1H)-one Ring System
| Reaction | Reagents and Conditions | Product | Reference |
| Acetylation | Acetyl chloride, AlCl3, CS2 | 6-acetylbenzo[cd]indol-2(1H)-one | nih.gov |
| Formylation | DMF, POCl3 | 6-formylbenzo[cd]indol-2(1H)-one | nih.gov |
| Nitration | HNO3, H2SO4 | 4-nitro-1-benzylbenzo[cd]indol-2(1H)-one | Inferred from related structures |
| Reduction of Nitro Group | SnCl2, HCl | 6-aminobenzo[cd]indol-2(1H)-one | nih.gov |
Transformations Involving the N-Benzyl Moiety
The N-benzyl group of 1-benzylbenzo[cd]indol-2(1H)-one serves a dual role. It can act as a protecting group for the lactam nitrogen, allowing for selective reactions at other positions of the molecule, and it can also be a site for further chemical modification to influence the molecule's properties.
While direct functionalization of the benzyl (B1604629) group in this compound is not extensively reported, the synthesis of various N-substituted analogs is common. This is typically achieved by the reaction of the parent benzo[cd]indol-2(1H)-one with a range of substituted benzyl halides. These substitutions on the benzyl ring can introduce additional points of interaction for biological targets.
Furthermore, the cleavage of the N-benzyl group, or debenzylation, is a crucial transformation that allows for the synthesis of N-unsubstituted benzo[cd]indol-2(1H)-ones or for the introduction of alternative N-substituents. This reaction can be accomplished using various methods, including catalytic hydrogenation.
Table 2: Synthetic Approaches Involving the N-Benzyl Moiety
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Substituted benzyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-(Substituted benzyl)benzo[cd]indol-2(1H)-one | nih.gov |
| Debenzylation | H2, Pd/C | Benzo[cd]indol-2(1H)-one | Inferred from general chemical knowledge |
Exploration of Novel Functional Group Interconversions on the Scaffold
The benzo[cd]indol-2(1H)-one scaffold has proven to be a versatile platform for the development of novel compounds through a variety of functional group interconversions. These transformations are often employed in the late stages of a synthetic sequence to generate libraries of derivatives for biological screening.
Starting from key intermediates, such as the 6-amino or 6-formyl derivatives, a wide array of functionalities can be introduced. For example, the 6-amino group can be acylated, sulfonylated, or used in reductive amination reactions to introduce diverse side chains. The 6-formyl group can be converted to oximes, imines, or subjected to Wittig-type reactions to introduce carbon-carbon double bonds. These modifications have been instrumental in the discovery of potent inhibitors of various biological targets. nih.govsci-hub.se
The synthesis of polyamine-benzo[cd]indol-2(1H)-one conjugates highlights the scaffold's utility in creating complex molecules with specific targeting capabilities. These studies demonstrate the robustness of the benzo[cd]indol-2(1H)-one core to a wide range of reaction conditions, allowing for the construction of intricate molecular architectures. nih.gov
Table 3: Examples of Functional Group Interconversions
| Starting Material | Reaction | Product Functionality | Reference |
| 6-aminobenzo[cd]indol-2(1H)-one | Acylation with various acid chlorides | Amide | nih.gov |
| 6-formylbenzo[cd]indol-2(1H)-one | Reductive amination with amines | Secondary or Tertiary Amine | nih.gov |
| 6-acetylbenzo[cd]indol-2(1H)-one | Condensation with hydrazines | Hydrazone | nih.gov |
Advanced Spectroscopic and Mechanistic Elucidation of 1 Benzylbenzo Cd Indol 2 1h One Structural Features
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzo[cd]indol-2(1H)-one core and the attached benzyl (B1604629) group. The protons on the polycyclic core are expected in the aromatic region (typically δ 7.0-9.0 ppm). The introduction of the benzyl group would be confirmed by a characteristic singlet for the methylene (B1212753) (-CH₂-) protons, anticipated around δ 5.0-5.5 ppm, and a set of multiplets for the five protons of the phenyl ring between δ 7.2-7.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum of the parent compound, benzo[cd]indol-2(1H)-one , shows 11 distinct carbon signals. nih.gov For the 1-benzyl derivative, additional signals would appear: a peak for the methylene carbon (around δ 45-50 ppm) and signals for the carbons of the benzyl group's phenyl ring (typically in the δ 125-140 ppm range). The carbonyl carbon of the lactam ring is characteristically downfield, expected above δ 168 ppm. nih.gov
Expected ¹H and ¹³C NMR Data for 1-Benzylbenzo[cd]indol-2(1H)-one (Note: This table is illustrative, based on typical chemical shifts for similar structures. Specific values require experimental determination.)
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂- (benzyl) | ~5.3 (s, 2H) | ~48.0 |
| Phenyl-H (benzyl) | ~7.2-7.4 (m, 5H) | ~127-138 |
| Aromatic-H (benzoindolone core) | ~7.0-8.5 (m, 6H) | ~104-141 |
| C=O (lactam) | - | >168.0 |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For This compound , the key diagnostic peak would be the stretching vibration of the lactam carbonyl group (C=O). This peak is typically strong and found in the region of 1650-1700 cm⁻¹. Other significant absorptions would include C-H stretches from the aromatic rings (around 3000-3100 cm⁻¹) and the benzyl CH₂ group (around 2850-2960 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹). The successful substitution on the nitrogen atom would be inferred by the absence of the N-H stretching band (typically around 3200 cm⁻¹) that is present in the parent compound. sci-hub.se
Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (benzyl CH₂) | Stretching | 2850 - 2960 |
| Lactam C=O | Stretching | 1650 - 1700 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For This compound (molecular formula C₁₈H₁₃NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 259.31 g/mol ).
High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, 91 Da) to give a prominent peak at m/z 168, corresponding to the benzo[cd]indol-2(1H)-one cation. Another key fragmentation could be the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a classic fragmentation for benzyl-containing compounds. The mass spectrum of the parent compound, benzo[cd]indol-2(1H)-one , shows a molecular ion peak at m/z 169. nih.gov
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| ~259 | [C₁₈H₁₃NO]⁺ | Molecular Ion [M]⁺ |
| ~168 | [M - C₇H₇]⁺ | Loss of benzyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of This compound could be grown, this technique would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsional angles. It would definitively establish the attachment of the benzyl group to the nitrogen atom of the lactam ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, showing any intermolecular interactions such as π-π stacking between the aromatic rings. While crystal structures for related derivatives have been reported, specific crystallographic data for the 1-benzyl derivative is not currently present in open-access databases. sci-hub.se
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. For This compound (C₁₈H₁₃NO), a close match between the experimental and theoretical values (typically within ±0.4%) would verify the compound's elemental composition and support its purity. nih.govsci-hub.se
Theoretical Elemental Analysis for C₁₈H₁₃NO
| Element | Molecular Formula | Molecular Weight | Theoretical Percentage |
|---|---|---|---|
| Carbon (C) | C₁₈H₁₃NO | 259.31 g/mol | 83.38% |
| Hydrogen (H) | 5.05% | ||
| Nitrogen (N) | 5.40% |
Computational and Theoretical Frameworks for Understanding 1 Benzylbenzo Cd Indol 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-benzylbenzo[cd]indol-2(1H)-one, these calculations can elucidate the distribution of electrons within the structure, which in turn dictates its reactivity. Methods like Density Functional Theory (DFT) can be employed to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial in predicting how the molecule will interact with other reagents.
For instance, the electron-rich aromatic rings of the benzo[cd]indol-2(1H)-one core and the benzyl (B1604629) group will have distinct contributions to the HOMO, making them susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient lactam carbonyl group, indicating its propensity to react with nucleophiles.
Table 1: Calculated Electronic Properties of a Representative Benzo[cd]indol-2(1H)-one Derivative
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Relates to the molecule's chemical reactivity and stability. |
Note: The values in this table are illustrative and would need to be calculated specifically for this compound using appropriate quantum chemical methods.
Molecular Dynamics Simulations of Conformational Landscapes
The three-dimensional shape of a molecule is critical to its biological function. This compound possesses considerable conformational flexibility due to the rotatable bond connecting the benzyl group to the nitrogen atom of the indolone core. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this molecule over time.
By simulating the motion of atoms, MD can identify the most stable, low-energy conformations and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. For example, related benzo[cd]indole (B15494331) derivatives have been studied using MD simulations to assess their binding stability to protein targets.
Docking and Molecular Modeling Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is particularly relevant for this compound, as derivatives of the benzo[cd]indol-2(1H)-one scaffold have been identified as potent inhibitors of various enzymes and receptors. nih.govresearchgate.netgenscript.com
Table 2: Key Interactions of a Benzo[cd]indol-2(1H)-one Derivative with BRD4 Bromodomain
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Asn140 | Hydrogen Bond | 2.8 |
| Trp81 | π-π Stacking | 3.5 |
| Pro82 | Hydrophobic | 3.9 |
Note: This table is based on reported interactions for a similar compound and illustrates the types of interactions that could be expected for this compound.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Understanding the mechanism of chemical reactions is crucial for optimizing synthetic routes and developing new transformations. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.
In the context of this compound, DFT could be used to study its synthesis. For instance, the synthesis of related benzo[cd]indol-2(1H)-one analogues has been investigated using DFT to understand the observed selectivity and reaction pathways. researchgate.net Such studies can provide detailed insights into the step-by-step process of bond formation and breaking, helping to rationalize experimental outcomes and guide the design of more efficient synthetic strategies.
Cheminformatics Approaches for Structural Relationship and Activity Prediction
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.
For a series of this compound analogs, a QSAR study could be performed to identify the key structural features that contribute to a particular biological activity. researchgate.netung.ac.id This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model. Such models can then be used to estimate the activity of newly designed compounds, prioritizing them for synthesis and testing.
Research Applications of 1 Benzylbenzo Cd Indol 2 1h One Derivatives in Preclinical and in Vitro Chemical Biology
Development of Chemical Probes for Biological Target Identification
Derivatives of 1-benzylbenzo[cd]indol-2(1H)-one have been instrumental in the development of chemical probes for identifying and validating novel biological targets. Their utility as fluorescent probes is particularly noteworthy. For instance, a homospermine-benzo[cd]indol-2(1H)-one conjugate, HBC, has been developed as a lysosome-targeting fluorescent probe. nih.gov This probe has been used to visualize lysosomes and study their role in cancer cell migration. nih.gov
Furthermore, the benzo[cd]indol-2(1H)-one scaffold has been identified in a structure-based virtual screening for BET bromodomain inhibitors, indicating its potential as a starting point for the development of selective chemical probes for these epigenetic readers. nih.gov These probes can be invaluable tools for studying the biological functions of BET bromodomains in various diseases.
Scaffold Exploration in Enzyme Inhibition Studies
The this compound scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors.
Aurora B Kinase Inhibition Research
Aurora B kinase, a key regulator of mitosis, is a validated target for cancer therapy. Virtual screening of a large compound library identified 1-(n-propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-one as a potential lead compound for Aurora B kinase inhibition. researchgate.net Subsequent synthesis and evaluation of a series of benz[cd]indol-2(1H)-one derivatives led to the discovery of compounds with potent inhibitory activity against Aurora B kinase in in vitro enzyme assays. researchgate.net While some sulfonylpiperazine hybrids showed poor activity, other derivatives demonstrated significant antitumor potential, highlighting the importance of the substitution pattern on the benzo[cd]indol-2(1H)-one core for achieving potent and selective inhibition. researchgate.net
BET Bromodomain Inhibition Research
The bromodomain and extra-terminal domain (BET) family of proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in cancer and inflammatory diseases. The this compound scaffold has been successfully utilized to develop potent and selective BET bromodomain inhibitors. nih.gov
Through structure-based virtual screening and subsequent optimization, researchers have identified benzo[cd]indol-2(1H)-one derivatives that exhibit high affinity for the first bromodomain (BD1) of BET proteins with significant selectivity over the second bromodomain (BD2). nih.gov For example, compound 1 (a benzo[cd]indol-2(1H)-one derivative) was identified as an effective BRD4 inhibitor. nih.gov Further optimization of this lead compound led to the development of a series of derivatives with improved inhibitory activities. nih.gov
| Compound | Target | IC50 (µM) |
| Compound 23 | BRD4 | 1.02 |
| Compound 24 | BRD4 | 1.43 |
| Compound 28 | BRD4 | 1.55 |
| Compound 44 | BRD4 | 3.02 |
These compounds were shown to down-regulate the expression of oncogenes such as c-Myc and Bcl-2 in leukemia cell lines, demonstrating their potential as therapeutic agents. nih.gov
Mycobacterium Protein Tyrosine Phosphatase B (mPTPB) Inhibition Research
Mycobacterium protein tyrosine phosphatase B (mPTPB) is a crucial virulence factor for Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of mPTPB is a promising strategy for the development of new anti-tubercular drugs. A high-throughput screening of a compound library identified 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) derivatives as a distinct class of mPTPB inhibitors. nih.gov The lead compound from this series, after synthesis and characterization, emerged as a potent, noncompetitive inhibitor of mPTPB. nih.gov These inhibitors were shown to block the mPTPB-mediated dephosphorylation of key host signaling proteins and inhibit the growth of M. tuberculosis in macrophages, validating mPTPB as a therapeutic target. nih.gov
Investigations into Nucleic Acid Interactions (e.g., DNA Binding and Intercalation)
The planar aromatic core of the this compound scaffold makes it an ideal candidate for interaction with nucleic acids. Researchers have designed and synthesized a series of mono- and bis-1H-benzo[c,d]indol-2-ones with flexible basic side chains as novel DNA intercalators. nih.gov The DNA binding properties of these compounds were evaluated, considering the contributions of the aromatic chromophore to intercalation and the amine side chains to electrostatic interactions. nih.gov
One derivative, A3 , which has an N,N-dimethylamino-ethyl-ethane-1,2-diamine side chain, demonstrated selective antitumor activity against A549 and P388 cell lines with IC50 values of 0.428 µM and 1.69 µM, respectively. nih.gov Furthermore, 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitriles have also been synthesized and evaluated for their DNA binding and damaging properties. researchgate.net One such derivative, 1f , was found to intercalate into DNA and exhibited potent toxicity against MCF-7 and 7721 cancer cell lines. researchgate.net
Modulation of Cellular Pathways: Autophagy and Apoptosis Induction in Model Systems
Derivatives of this compound have been investigated for their ability to modulate critical cellular pathways such as autophagy and apoptosis, which are often dysregulated in cancer. A series of polyamine-benzo[cd]indol-2(1H)-one conjugates were developed and found to target lysosomes in cancer cells. nih.gov
One of these conjugates, compound 15f , demonstrated potent inhibitory activity on the migration of hepatocellular carcinoma cells both in vitro and in vivo. nih.gov Mechanistic studies revealed that this compound enters cancer cells through the polyamine transport system and localizes in lysosomes, leading to the induction of both autophagy and apoptosis. nih.gov The study highlighted a mutually reinforcing crosstalk between autophagy and apoptosis induced by this class of compounds. nih.gov
| Compound | Biological Activity |
| HBC | Lysosome-targeting fluorescent probe |
| Compound 15f | Induces autophagy and apoptosis in hepatocellular carcinoma cells |
Application as Fluorescent Probes and Bioimaging Agents
Derivatives of the benzo[cd]indol-2(1H)-one core structure have shown promise as fluorescent probes and bioimaging agents, particularly for targeting and visualizing specific cellular organelles. These compounds often exhibit intrinsic fluorescence, which can be modulated and enhanced through chemical modifications.
One notable application is in the development of lysosome-targeted bioimaging agents. Researchers have synthesized conjugates of benzo[cd]indol-2(1H)-one with polyamines, such as homospermine, to create probes that selectively accumulate in lysosomes. nih.gov For instance, a homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC) was developed as a lysosome-targeted bio-imaging agent. nih.gov Further derivatization led to compounds with even stronger green fluorescence than the original HBC, indicating their potential for enhanced lysosome imaging. nih.gov
One such derivative, compound 15f, a polyamine-benzo[cd]indol-2(1H)-one conjugate, demonstrated potent inhibitory activity in hepatocellular carcinoma migration and also exhibited strong green fluorescence within lysosomes. nih.gov This dual functionality as both a therapeutic and a diagnostic agent underscores the potential of this scaffold in cancer research. nih.gov The mechanism of uptake involves the polyamine transporter, which localizes the compound to the lysosomes. nih.gov
The development of these fluorescent probes relies on the inherent spectroscopic properties of the benzo[cd]indol-2(1H)-one core. The specific substitutions on the core structure can be fine-tuned to alter the fluorescence wavelength, intensity, and targeting specificity, making them versatile tools for cell biology research.
| Compound ID | Base Scaffold | Key Modifications | Observed Fluorescence | Cellular Target | Reference |
| HBC | Benzo[cd]indol-2(1H)-one | Homospermine conjugate | Green | Lysosomes | nih.gov |
| 15f | Benzo[cd]indol-2(1H)-one | Polyamine conjugate | Stronger Green (than HBC) | Lysosomes | nih.gov |
Role as Chemical Building Blocks and Intermediates in Complex Molecule Synthesis
The benzo[cd]indol-2(1H)-one scaffold serves as a versatile chemical building block and intermediate in the synthesis of more complex and biologically active molecules. lifechemicals.com Its rigid, planar structure and the presence of reactive sites allow for a variety of chemical transformations, making it a valuable starting point for the construction of diverse compound libraries. lifechemicals.com
The synthesis of various derivatives often starts with the core benzo[cd]indol-2(1H)-one structure, which can be modified at several positions. Common synthetic strategies involve reactions such as N-alkylation, halogenation, nitration, and subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. sci-hub.se These reactions allow for the introduction of a wide range of functional groups and substituents, leading to the creation of novel compounds with tailored properties. lifechemicals.comsci-hub.se
For example, starting from 1,8-naphthalic anhydride, a series of reactions including halogenation, nucleophilic substitution, and decarboxylation can yield the benzo[cd]indol-2(1H)-one core. sci-hub.sesci-hub.se This core can then be further functionalized. For instance, methylation with methyl iodide, followed by nitration and Suzuki coupling, can be used to introduce various aryl or heteroaryl groups. sci-hub.se
The versatility of the benzo[cd]indol-2(1H)-one scaffold is further demonstrated in its use for creating libraries of compounds for high-throughput screening. By systematically varying the substituents at different positions, chemists can generate a large number of derivatives to explore structure-activity relationships (SAR) for various biological targets. This approach has been successfully employed in the discovery of inhibitors for proteins such as bromodomains and kinases. researchgate.netnih.govnih.gov
The synthesis of intermediates like 6-acetylbenzo[cd]indol-2(1H)-one and its subsequent reaction with 1,4-dibromobutane (B41627) to introduce an alkyl chain demonstrates a common strategy for elaborating the core structure. nih.gov This alkylated intermediate can then be further modified, for example, by reacting it with various amines to generate a library of derivatives. nih.gov
The following table summarizes some key intermediates and the reactions used to synthesize more complex molecules based on the benzo[cd]indol-2(1H)-one scaffold.
| Starting Material/Intermediate | Reagents/Conditions | Resulting Functionalization/Product | Application in Synthesis | Reference |
| Benzo[cd]indol-2(1H)-one | Methyl iodide, NaH, DMF | N-methylation | Building block for BET inhibitors | sci-hub.se |
| 4-chloroindoline-2,3-dione | Nitric acid, sulfuric acid | Nitration | Intermediate for diverse derivatives | sci-hub.se |
| 1,8-naphthalic anhydride | Bromine, silver sulfate, sulfuric acid | Halogenation | Synthesis of the core scaffold | sci-hub.sesci-hub.se |
| 6-acetylbenzo[cd]indol-2(1H)-one | 1,4-dibromobutane, K2CO3 | N-alkylation with a bromobutyl chain | Intermediate for amine derivatives | nih.gov |
| Benzo[cd]indol-2(1H)-one | Chlorosulfonic acid, then aniline | Sulfonamide formation | Synthesis of BRD4 inhibitors | sci-hub.se |
Emerging Research Frontiers and Methodological Advancements for 1 Benzylbenzo Cd Indol 2 1h One
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of benzo[cd]indol-2(1H)-one and its derivatives, including the N-benzylated form, has traditionally relied on classical chemical methods. However, the growing emphasis on green chemistry is steering the development of more sustainable and efficient synthetic protocols. researchgate.net Modern approaches focus on minimizing the use of hazardous reagents and solvents, improving atom economy, and reducing reaction times. researchgate.net
Recent advancements in the synthesis of related heterocyclic structures, such as isoindolin-1-ones, highlight promising directions for the production of 1-benzylbenzo[cd]indol-2(1H)-one. These include:
Catalyst-driven Reactions: The use of transition metal catalysts, such as rhodium(III), has enabled the efficient synthesis of isoindolin-1-one (B1195906) scaffolds through C-H/N-H activation and annulation reactions under mild conditions. researchgate.net Similarly, copper-catalyzed methods have been developed for the synthesis of related heterocyclic systems, often proceeding without the need for protecting groups and in environmentally benign solvents. researchgate.net
One-Pot Syntheses: Cascade reactions are being explored to construct complex molecular architectures in a single step from simple starting materials. researchgate.net These one-pot procedures, often promoted by inexpensive and environmentally friendly bases like potassium carbonate, offer significant advantages in terms of efficiency and waste reduction. researchgate.net
Sustainable Reagents and Media: Researchers are investigating the use of greener reagents and reaction media. For instance, the use of calcium carbide as a sustainable source for the synthesis of 3-methyleneisoindolin-1-ones has been reported. researchgate.net The exploration of solvent-free reaction conditions and the use of non-conventional, environmentally friendly media are also key areas of focus in the sustainable synthesis of heterocyclic compounds. researchgate.net
While specific literature detailing the sustainable synthesis of this compound is nascent, the general methodologies being developed for the broader class of N-substituted benzo[cd]indol-2-ones are directly applicable. The benzylation of the parent benzo[cd]indol-2(1H)-one can be achieved through standard N-alkylation procedures, which can be adapted to incorporate green chemistry principles by selecting eco-friendly solvents and bases.
Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts
In non-clinical research settings, structure-activity relationship (SAR) studies of this compound and its analogs are crucial for understanding how modifications to the chemical structure influence their properties and potential applications. Much of the existing SAR data for the benzo[cd]indol-2(1H)-one scaffold comes from its investigation as a versatile platform for developing biologically active molecules, particularly as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. nih.govnih.gov
These studies, while often aimed at therapeutic applications, provide valuable insights into the fundamental interactions of these molecules. For instance, research on benzo[cd]indol-2(1H)-one derivatives as BRD4 inhibitors has revealed key structural features that govern their activity. nih.gov The core benzo[cd]indol-2(1H)-one scaffold serves as a crucial anchor, and modifications at various positions have been shown to significantly impact inhibitory potency. nih.gov
The N1 position, where the benzyl (B1604629) group is located in this compound, is a key site for modification. SAR studies on related compounds have shown that the nature of the substituent at this position can influence binding affinity and selectivity. nih.gov The benzyl group itself, with its aromatic ring, can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can be critical for the molecule's function in different contexts.
Table 1: Structure-Activity Relationship of Benzo[cd]indol-2(1H)-one Derivatives as BRD4 Inhibitors
| Compound | R1-Substituent | R6-Substituent | IC50 (μM) for BRD4 | Reference |
|---|---|---|---|---|
| 1 | H | H | 11.67 | nih.gov |
| 23 | H | 4-fluorobenzenesulfonamide | 1.02 | nih.gov |
| 24 | H | 4-chlorobenzenesulfonamide | 1.43 | nih.gov |
| 44 | H | 3-methoxybenzenesulfonamide | 3.02 | nih.gov |
The data in Table 1, derived from studies on BRD4 inhibitors, illustrates how modifications to the benzo[cd]indol-2(1H)-one core can dramatically alter its biological activity. nih.gov While this data is from a clinical research context, it provides a foundational understanding of the SAR for this scaffold that is valuable for non-clinical applications as well. For example, understanding how different substituents affect molecular interactions can inform the design of novel materials with specific binding or electronic properties.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and development of new molecules. researchgate.net While specific applications of AI/ML to this compound are not yet widely reported, the potential for these technologies to accelerate research on this compound is immense.
AI and ML can be employed in several key areas:
Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties of novel compounds. researchgate.net For this compound and its derivatives, this could include predicting their photophysical properties, solubility, or potential for self-assembly into functional materials.
Virtual Screening: AI-powered virtual screening can rapidly evaluate large libraries of virtual compounds to identify those with desired properties. nih.gov This can significantly reduce the time and cost associated with synthesizing and testing new derivatives of this compound.
De Novo Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with a set of desired characteristics, researchers could generate novel benzo[cd]indol-2(1H)-one derivatives with enhanced performance for specific applications in materials science or photochemistry.
The integration of AI and ML into the research workflow for this compound holds the promise of accelerating the discovery of new materials and functionalities based on this versatile chemical scaffold.
Applications in Materials Science and Photochemistry
The benzo[cd]indol-2(1H)-one scaffold has historical roots in the dye industry and continues to be explored for its applications in materials science. nih.gov Its planar, aromatic structure and inherent fluorescence make it an attractive building block for a variety of functional materials.
Organic Electronics: Derivatives of benzo[cd]indol-2(1H)-one are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The electronic properties of the core structure can be tuned by introducing different substituents, allowing for the development of materials with specific charge transport and light-emitting characteristics. The benzyl group in this compound can influence the solid-state packing of the molecules, which is a critical factor in the performance of organic electronic devices.
Fluorescent Probes: The inherent fluorescence of the benzo[cd]indol-2(1H)-one core makes it a promising scaffold for the development of fluorescent probes. For example, derivatives have been designed as lysosome-targeting fluorescent probes for cellular imaging. nih.govnih.gov The benzyl group could be further functionalized to introduce specific targeting moieties or to modulate the photophysical properties of the probe.
Photochemistry: The photochemical behavior of benzo[cd]indol-2(1H)-one derivatives is an emerging area of interest. The extended π-system of the molecule suggests that it could be susceptible to photoinduced electron transfer and other photochemical reactions. Recent research on related N-acylated aminomethylene derivatives has demonstrated photochromism, where the compound undergoes a reversible color change upon exposure to light. beilstein-journals.org While the specific photochemistry of this compound has not been extensively studied, the potential for photo-responsive behavior makes it an intriguing candidate for the development of photoswitches and other light-activated materials. Furthermore, benzo[cd]indolenyl-substituted cyanine (B1664457) dyes have shown unique optical properties with strong near-infrared (NIR) absorption, suggesting the potential for the benzo[cd]indol-2(1H)-one scaffold in applications requiring NIR-absorbing materials. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
